molecular formula C9H5NO2 B12915015 Furo[3,2-f][1,3]benzoxazole CAS No. 25885-38-5

Furo[3,2-f][1,3]benzoxazole

Cat. No.: B12915015
CAS No.: 25885-38-5
M. Wt: 159.14 g/mol
InChI Key: LRTUEBNHHAPJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuro[5,6-d]oxazole is a heterocyclic compound that features a fused benzofuran and oxazole ring system. This unique structure imparts significant chemical and biological properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuro[5,6-d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenols with aldehydes or acids under specific conditions to form the oxazole ring, followed by the formation of the benzofuran ring through cyclization reactions .

Industrial Production Methods: Industrial production of benzofuro[5,6-d]oxazole may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Benzofuro[5,6-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzofuro[5,6-d]oxazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Benzofuro[5,6-d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzofuro[5,6-d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

    Benzofuran: Shares the benzofuran ring but lacks the oxazole ring.

    Benzoxazole: Contains the oxazole ring but lacks the benzofuran ring.

    Benzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.

Uniqueness: Benzofuro[5,6-d]oxazole’s unique fused ring system imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts .

Properties

CAS No.

25885-38-5

Molecular Formula

C9H5NO2

Molecular Weight

159.14 g/mol

IUPAC Name

furo[3,2-f][1,3]benzoxazole

InChI

InChI=1S/C9H5NO2/c1-2-11-8-4-9-7(3-6(1)8)10-5-12-9/h1-5H

InChI Key

LRTUEBNHHAPJBS-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC3=C(C=C21)N=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.